

Intracellular Calcium Mobilization by AMG 837 Hemicalcium: A Technical Guide

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Compound of Interest

Compound Name: AMG 837 hemicalcium

Cat. No.: B15570486

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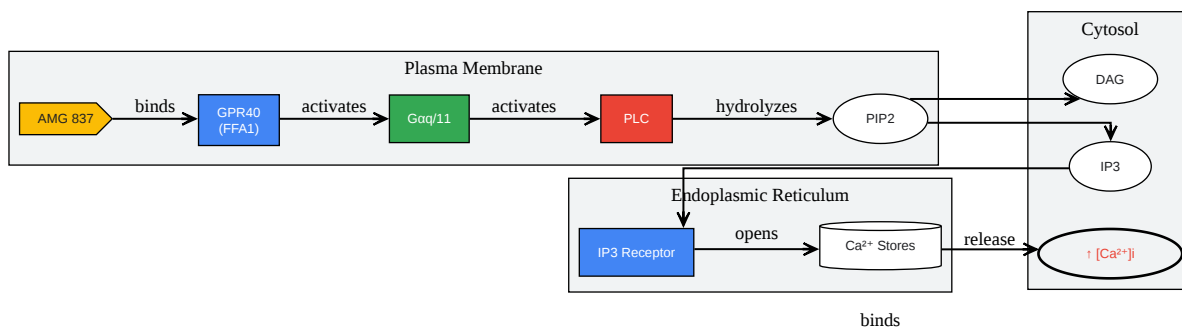
For Researchers, Scientists, and Drug Development Professionals

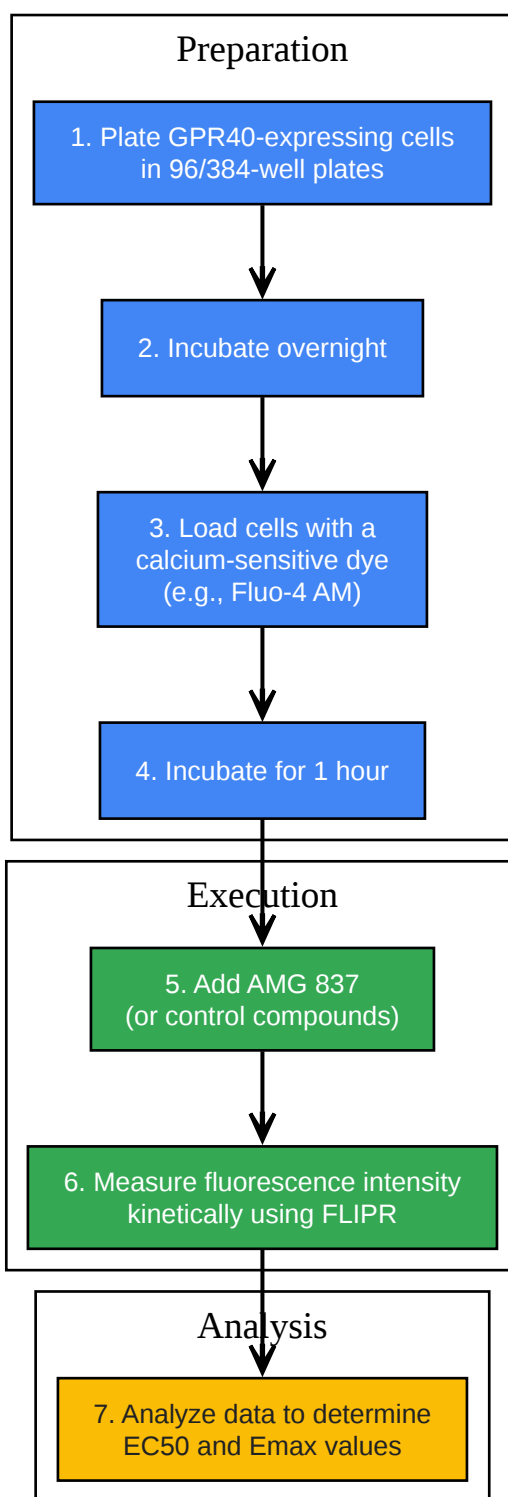
This technical guide provides an in-depth overview of the mechanism by which **AMG 837 hemicalcium**, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1), modulates intracellular calcium levels. This document details the signaling pathways involved, presents quantitative data on its activity, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action

AMG 837 hemicalcium stimulates intracellular calcium mobilization through the activation of the GPR40 receptor, a key regulator of insulin secretion.[1][2][3][4] GPR40 is predominantly coupled to the Gαq/11 class of G proteins.[5][6][7] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 subsequently binds to and opens IP3 receptors on the membrane of the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol and a rapid increase in the intracellular free calcium concentration.[5][6][7][8]

Signaling Pathway





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